Cas no 38712-49-1 (3,6-dichloro-4-hydrazinylpyridazine)

3,6-Dichloro-4-hydrazinylpyridazine is a versatile heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at the 3- and 6-positions and a hydrazinyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitutions enhance electrophilic character, facilitating nucleophilic displacement reactions, while the hydrazinyl group offers opportunities for condensation or cyclization reactions. Its stability under standard conditions and compatibility with a range of solvents contribute to its utility in multi-step synthetic routes. The compound is particularly useful in the development of biologically active molecules, including potential drug candidates and crop protection agents.
3,6-dichloro-4-hydrazinylpyridazine structure
38712-49-1 structure
Product Name:3,6-dichloro-4-hydrazinylpyridazine
CAS No:38712-49-1
MF:C4H4Cl2N4
MW:179.007357597351
MDL:MFCD19201446
CID:1111823
PubChem ID:12562871
Update Time:2025-08-03

3,6-dichloro-4-hydrazinylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3,6-dichloro-4-hydrazinyl-Pyridazine
    • 3,6-dichloro-4-hydrazinylpyridazine
    • EN300-276280
    • AKOS006334958
    • 3,6-dichloro-4-hydrazinopyridazine
    • 38712-49-1
    • SCHEMBL10510012
    • MDL: MFCD19201446
    • Inchi: 1S/C4H4Cl2N4/c5-3-1-2(8-7)4(6)10-9-3/h1H,7H2,(H,8,9)
    • InChI Key: FPYLIKWAFORVLP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(N=N1)Cl)NN

Computed Properties

  • Exact Mass: 177.9813015g/mol
  • Monoisotopic Mass: 177.9813015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 63.8Ų

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Additional information on 3,6-dichloro-4-hydrazinylpyridazine

3,6-Dichloro-4-Hydrazinylpyridazine (CAS No. 38712-49-1): A Comprehensive Overview

3,6-Dichloro-4-hydrazinylpyridazine is a fascinating compound with the CAS registry number 38712-49-1, belonging to the class of pyridazine derivatives. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.

The molecular structure of 3,6-dichloro-4-hydrazinylpyridazine consists of a pyridazine ring with two chlorine atoms at positions 3 and 6 and a hydrazine group at position 4. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for further chemical modifications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting various diseases.

One of the most notable aspects of 3,6-dichloro-4-hydrazinylpyridazine is its ability to undergo diverse chemical transformations. Researchers have explored its reactivity under different conditions, leading to the development of novel synthetic pathways for complex heterocyclic compounds. For instance, recent work published in *Journal of Medicinal Chemistry* demonstrated that this compound can serve as a precursor for the synthesis of potent kinase inhibitors with potential anticancer activity.

In addition to its role in drug discovery, 3,6-dichloro-4-hydrazinylpyridazine has shown promise in agrochemical applications. Studies conducted by agricultural scientists have revealed its potential as a fungicide and insecticide due to its ability to disrupt key biochemical pathways in pathogens and pests. This finding aligns with the growing demand for sustainable pest management solutions in modern agriculture.

The synthesis of 3,6-dichloro-4-hydrazinylpyridazine involves a multi-step process that typically begins with the chlorination of pyridazine derivatives followed by substitution reactions to introduce the hydrazine group. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

From an environmental standpoint, understanding the fate and transport of 3,6-dichloro-4-hydrazinylpyridazine is crucial for assessing its safety and sustainability. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its use in eco-friendly applications.

In conclusion, 3,6-dichloro-4-hydrazinylpyridazine (CAS No. 38712-49-1) stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and versatility make it an essential component in contemporary research efforts aimed at addressing global challenges in health and agriculture.

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